Cas no 92636-36-7 (1-(4-Iodophenyl)pyrrole)

1-(4-Iodophenyl)pyrrole is a halogenated aromatic compound featuring a pyrrole ring substituted with a 4-iodophenyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, where the iodine substituent serves as a reactive site for palladium-catalyzed transformations. Its well-defined reactivity and stability under various conditions enhance its utility in constructing complex heterocyclic frameworks. The compound is also of interest in materials science for developing conjugated polymers and optoelectronic materials due to its electron-rich pyrrole core and halogenated aromatic system. High purity grades ensure consistent performance in research and industrial applications.
1-(4-Iodophenyl)pyrrole structure
1-(4-Iodophenyl)pyrrole structure
Product Name:1-(4-Iodophenyl)pyrrole
CAS No:92636-36-7
MF:C10H8IN
MW:269.081694602966
MDL:MFCD00052399
CID:91054
PubChem ID:272430
Update Time:2025-05-23

1-(4-Iodophenyl)pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Iodophenyl)pyrrole
    • 1-(4-iodophenyl)-1H-pyrrole
    • FMURNAZHVQDQQN-UHFFFAOYSA-N
    • NSC116802
    • (4-iodophenyl)pyrrole
    • Maybridge1_002926
    • 4-(1-Pyrrolyl)iodobenzene
    • DivK1c_001678
    • 1-(4-iodo-phenyl)-1H-pyrrole
    • HMS549M22
    • 1H-Pyrrole,1-(4-iodophenyl)-
    • 1-(4-Iodophenyl)-1H-pyrrole #
    • STK130639
    • KM3132
    • BBL022268
    • 3430AF
    • 1-(4-iodophenyl)pyrrole, AldrichCPR
    • VP60048
    • CDS1_000638
    • TR-0
    • 1-(4-Iodophenyl)-1H-pyrrole (ACI)
    • N-(4-Iodophenyl)pyrrole
    • NSC 116802
    • SB62120
    • AO-080/40859668
    • CCG-243384
    • AKOS000285881
    • MFCD00052399
    • CS-0063882
    • 92636-36-7
    • SCHEMBL393880
    • NSC-116802
    • DB-018598
    • DTXSID50919037
    • AS-58022
    • D73308
    • MDL: MFCD00052399
    • Inchi: 1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
    • InChI Key: FMURNAZHVQDQQN-UHFFFAOYSA-N
    • SMILES: IC1C=CC(N2C=CC=C2)=CC=1
    • BRN: 7915717

Computed Properties

  • Exact Mass: 268.97000
  • Monoisotopic Mass: 268.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 4.9

Experimental Properties

  • Color/Form: Light brown powder
  • Density: 1.6897 (estimate)
  • Melting Point: 128-133 °C
  • Boiling Point: 302 °C at 760 mmHg
  • Flash Point: 136.4 °C
  • Refractive Index: 1.65
  • PSA: 4.93000
  • LogP: 3.08190
  • Sensitiveness: Light Sensitive
  • Solubility: Insoluble in water

1-(4-Iodophenyl)pyrrole Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S36/37/39-S26-S22
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

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1-(4-Iodophenyl)pyrrole Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  60 °C; 1 - 4 h, 60 °C
Reference
Iron-catalyzed inexpensive and practical synthesis of N-substituted pyrroles in water
Azizi, Najmedin; Khajeh-Amiri, Alireza; Ghafuri, Hossein; Bolourtchian, Mohammad; Saidi, Mohammad Reza, Synlett, 2009, (14), 2245-2248

Production Method 2

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, (T-4)-tetrachloroantimo… (silica-bound) Solvents: Water ;  60 min, 100 °C
Reference
A recyclable magnetic nanoparticles supported antimony catalyst for the synthesis of N-substituted pyrroles in water
Ma, Fei-Ping; Li, Pei-He; Li, Bao-Le; Mo, Li-Ping; Liu, Ning; et al, Applied Catalysis, 2013, 457, 34-41

Production Method 3

Reaction Conditions
1.1 Solvents: Choline chloride ,  (+)-Tartaric acid ;  90 min, 90 °C
Reference
L-(+)-Tartaric acid and choline chloride based deep eutectic solvent: An efficient and reusable medium for synthesis of N-substituted pyrroles via Clauson-Kaas reaction
Wang, Ping; Ma, Fei-Ping; Zhang, Zhan-Hui, Journal of Molecular Liquids, 2014, 198, 259-262

Production Method 4

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Toluene ;  24 h, 130 °C
Reference
Lawesson's reagent-promoted deoxygenation of γ-hydroxylactams or succinimides for the syntheses of substituted pyrroles
Shi, Tao; Wang, Xiaodong; Yin, Gaofeng; Wang, Zhen, Organic Chemistry Frontiers, 2022, 9(6), 1599-1603

Production Method 5

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  4 h, 60 °C
Reference
Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde
Zheng, Hong-Xing; Shan, Xiang-Huan; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2017, 19(19), 5114-5117

Production Method 6

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 h, reflux
Reference
Preparation of 1-(4-iodophenyl)pyrrole
, China, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Acetic acid ,  Indium Solvents: Acetonitrile ;  2 h, reflux
1.2 Solvents: Water ;  2 h, reflux
Reference
Synthesis of N-substituted pyrrole derivatives via indium-assisted one-pot reduction/N-annulation sequence reaction
Kim, Eungyung; Jeong, Mingyeong; Lee, Hyejeong; Kim, Byeong Hyo, Heterocycles, 2019, 98(8), 1105-1118

Production Method 8

Reaction Conditions
1.1 Catalysts: Squaric acid Solvents: Water ;  3 - 6 h, 60 °C
Reference
Squaric acid catalyzed simple synthesis of N-substituted pyrroles in green reaction media
Azizi, Najmadin; Davoudpour, Anahita; Eskandari, Farshid; Batebi, Ehlham, Monatshefte fuer Chemie, 2013, 144(3), 405-409

Production Method 9

Reaction Conditions
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ;  30 min, 100 °C
Reference
Scandium triflate-catalysed synthesis of N-substituted pyrroles from amine and 2,5-dimethoxytetrahydrofuran
Zuo, Bing; Chen, Jiuxi; Liu, Miaochang; Ding, Jinchang; Wu, Huayue; et al, Journal of Chemical Research, 2009, (1), 14-16

Production Method 10

Reaction Conditions
1.1 Solvents: Acetic acid ;  2 h, rt → 116 °C
Reference
Polyaromatic amines. Part 3: Synthesis of poly(diarylamino)styrenes and related compounds
Plater, M. John; Jackson, Toby, Tetrahedron, 2003, 59(25), 4673-4685

Production Method 11

Reaction Conditions
1.1 Catalysts: Manganese nitrate ;  20 min, 120 °C
1.2 Reagents: Water
Reference
A solvent-free manganese(II) -catalyzed Clauson-Kaas protocol for the synthesis of N-aryl pyrroles under microwave irradiation
Rohit, Kizhakkekuttu Radhakrishnan; Meera, Gopinadh; Anilkumar, Gopinathan, Journal of Heterocyclic Chemistry, 2022, 59(1), 194-200

Production Method 12

Reaction Conditions
1.1 Catalysts: Zinc triflate ;  8 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
Reference
A green protocol for the synthesis of N-aryl pyrroles: A modified Clauson-Kaas approach using zinc catalyst
Afsina, C. M. A.; Rohit, K. R.; Anilkumar, G., Results in Chemistry, 2022, 4,

1-(4-Iodophenyl)pyrrole Raw materials

1-(4-Iodophenyl)pyrrole Preparation Products

Additional information on 1-(4-Iodophenyl)pyrrole

1-(4-Iodophenyl)pyrrole: A Comprehensive Overview

1-(4-Iodophenyl)pyrrole is a versatile organic compound with the CAS number 92636-36-7. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a pyrrole ring fused with a 4-iodophenyl group, which introduces both electronic and steric effects that can be exploited in various chemical reactions and biological systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(4-Iodophenyl)pyrrole through methodologies such as Suzuki-Miyaura coupling and Stille coupling reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-throughput screening in drug discovery. The ability to functionalize the pyrrole ring further expands its utility in designing bioactive molecules.

In the realm of pharmacology, 1-(4-Iodophenyl)pyrrole has shown promise as a lead compound for developing novel therapeutic agents. Its iodine substituent facilitates bioisosteric replacements, enabling researchers to explore its potential as an anti-inflammatory, antioxidant, or anticancer agent. For instance, studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain kinases involved in cancer progression.

The electronic properties of 1-(4-Iodophenyl)pyrrole make it an attractive candidate for applications in materials science. Its conjugated π-system allows for efficient charge transport, which is advantageous in organic electronics. Researchers have investigated its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where it has shown potential for improving device performance.

From a structural perspective, the pyrrole ring in 1-(4-Iodophenyl)pyrrole contributes to its aromaticity and planarity, while the 4-iodophenyl group introduces a bulky substituent that can influence molecular interactions. This combination makes the compound ideal for studying supramolecular chemistry and self-assembly processes. Recent studies have explored its ability to form ordered nanostructures under specific conditions, which could be harnessed for developing advanced materials with tailored properties.

The synthesis of 1-(4-Iodophenyl)pyrrole typically involves a two-step process: first, the preparation of 4-iodoaniline via electrophilic substitution, followed by cyclization to form the pyrrole ring. This approach ensures high regioselectivity and minimizes side reactions. The use of transition metal catalysts has further optimized this process, enabling scalable production for industrial applications.

In terms of spectroscopic characterization, 1-(4-Iodophenyl)pyrrole exhibits distinct UV-vis absorption bands due to its conjugated system. These spectral features are valuable for monitoring its behavior in different environments, such as in solution or when incorporated into composite materials. Additionally, NMR spectroscopy provides insights into its molecular conformation and intermolecular interactions, aiding in the design of more complex molecules based on this scaffold.

The biological activity of 1-(4-Iodophenyl)pyrrole is influenced by its ability to interact with biomolecules such as proteins and nucleic acids. For example, its pyrrole moiety can coordinate with metal ions present in enzyme active sites, potentially modulating enzymatic activity. This property has been exploited in designing inhibitors for metalloenzymes involved in diseases like Alzheimer's and cancer.

From an environmental standpoint, the synthesis and application of 1-(4-Iodophenyl)pyrrole are considered eco-friendly due to the use of mild reaction conditions and recyclable catalysts. This aligns with current trends toward sustainable chemistry practices that minimize waste and reduce environmental impact.

In conclusion, 1-(4-Iodophenyl)pyrrole (CAS No: 92636-36-7) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthetic methods and functionalization techniques, positions it as a valuable tool for addressing contemporary challenges in medicine and materials science.

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